Benzamide,4-cyano-n-(4,6-dimethyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)-: is a chemical compound with the molecular formula C14H12N4O It is known for its unique structure, which includes a benzamide core substituted with a cyano group and a dimethylpyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- typically involves the reaction of 4-cyanobenzoyl chloride with 4,6-dimethyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It has shown moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic applications. Research is ongoing to investigate its role in the treatment of various diseases, including cancer and infectious diseases .
Industry: Industrially, Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, dyes, and coatings .
Mechanism of Action
The mechanism of action of Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 4-Amino-N-(4,6-dimethyl-2-pyridinyl)benzamide
- 4-Cyanobenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Comparison: Compared to similar compounds, Benzamide, 4-cyano-n-(4,6-dimethyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the cyano group and the dimethylpyridinyl moiety enhances its reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-cyano-N-(4,6-dimethylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-7-11(2)17-14(8-10)18-15(19)13-5-3-12(9-16)4-6-13/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPNDSFRBUAARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.